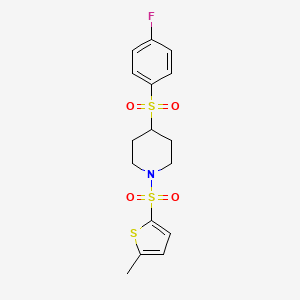

4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine

Beschreibung

4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a bicyclic sulfonamide derivative featuring a piperidine core substituted with two distinct sulfonyl groups:

- Position 4: A 4-fluorophenylsulfonyl moiety.

- Position 1: A 5-methylthiophen-2-ylsulfonyl group.

The compound’s structure combines aromatic (fluorophenyl) and heteroaromatic (thiophene) sulfonyl substituents, which may influence its physicochemical properties, such as solubility, stability, and biological activity.

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-1-(5-methylthiophen-2-yl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4S3/c1-12-2-7-16(23-12)25(21,22)18-10-8-15(9-11-18)24(19,20)14-5-3-13(17)4-6-14/h2-7,15H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKBKIQMIGZUTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the individual sulfonyl and piperidine components. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the sulfonyl linkages.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments to ensure purity and yield. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.

Wissenschaftliche Forschungsanwendungen

4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups play a crucial role in these interactions, often forming strong bonds with the target molecules. This can lead to the modulation of biological pathways and the exertion of various effects, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following table summarizes key structural analogs and their substituents:

Key Observations:

- Substituent Diversity : The target compound’s 5-methylthiophen-2-ylsulfonyl group distinguishes it from analogs with phenyl, alkyl, or trifluoromethyl substituents. Thiophene-based substituents may enhance π-π stacking interactions in biological systems compared to purely aliphatic groups .

Key Observations:

- Complexity : Multi-step syntheses (e.g., ) often result in lower yields due to intermediate purification challenges. The target compound’s synthesis may face similar hurdles.

Physicochemical Properties

Data from analogs provide insights into expected properties:

Key Observations:

- Melting Points: The high melting point of 6h (230°C) suggests strong intermolecular forces, possibly due to its bis(4-fluorophenyl)methyl group.

- Solubility : The dual sulfonyl groups in the target compound could improve aqueous solubility compared to alkyl-substituted analogs (e.g., ) but may still require DMSO for dissolution .

Pharmacological Potential

While direct biological data are absent, computational studies (e.g., ) suggest that piperidine sulfonamides often exhibit drug-like properties:

- Lipinski’s Rule Compliance : The target compound’s molecular weight (<500 g/mol) and moderate logP (predicted) align with oral bioavailability criteria .

- Heteroaromatic Advantage : The 5-methylthiophen-2-yl group may enhance binding to enzymes or receptors compared to purely phenyl-substituted analogs .

Biologische Aktivität

The compound 4-((4-Fluorophenyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H19FN4O2S2

- Molecular Weight : 418.5 g/mol

- CAS Number : 1021104-42-6

The structure of the compound features a piperidine ring substituted with sulfonyl groups, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of sulfonamide derivatives, including the target compound, is primarily attributed to their interactions with specific biological targets. The following sections detail the key areas of biological activity observed in research studies.

1. Antibacterial Activity

Sulfonamide compounds are well-documented for their antibacterial properties. Research indicates that derivatives similar to this compound exhibit significant antibacterial effects against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro studies have shown that these compounds can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial cell proliferation .

2. Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on:

- Acetylcholinesterase (AChE) : Important for neurotransmission.

- Urease : Associated with the treatment of urease-producing infections.

Inhibition of these enzymes can lead to therapeutic applications in neurodegenerative diseases and gastric infections .

3. Anticancer Properties

Sulfonamide derivatives have shown promise in cancer therapy. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have indicated that related compounds possess cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of similar sulfonamide compounds:

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : By binding to active sites of enzymes like AChE.

- Disruption of Folate Pathways : Similar to traditional sulfa drugs, leading to bacterial growth inhibition.

- Induction of Apoptosis : Through modulation of signaling pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.